N1-methyl-N2-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)oxalamide
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Description
N1-methyl-N2-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)oxalamide is a useful research compound. Its molecular formula is C15H22N4O2 and its molecular weight is 290.367. The purity is usually 95%.
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Mechanism of Action
Mode of Action
These interactions can lead to changes in the conformation of the target protein, potentially altering its function .
Biochemical Pathways
The specific biochemical pathways affected by this compound are currently unknown. Many compounds with similar structures are known to interact with various biochemical pathways, leading to a range of downstream effects. These can include the activation or inhibition of enzymes, changes in cell signaling, or alterations in gene expression .
Pharmacokinetics
It’s known that the compound is soluble in non-polar organic solvents and insoluble in water . This suggests that it may have good bioavailability in organisms, as it can likely pass through biological membranes.
Result of Action
Based on its chemical structure, it may have potential uses in non-linear optics .
Properties
IUPAC Name |
N-methyl-N'-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N4O2/c1-11-9-13(3-6-17-11)19-7-4-12(5-8-19)10-18-15(21)14(20)16-2/h3,6,9,12H,4-5,7-8,10H2,1-2H3,(H,16,20)(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONTPITNVHKHLBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)N2CCC(CC2)CNC(=O)C(=O)NC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.